molecular formula C44H88N2S4 B13730742 Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl- CAS No. 35318-10-6

Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-

Cat. No.: B13730742
CAS No.: 35318-10-6
M. Wt: 773.5 g/mol
InChI Key: PAHVWNRWGPYIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioperoxydicarbonic diamide derivatives are organosulfur compounds characterized by a central disulfide (S–S) bond and thiocarbamoyl groups. The compound Thioperoxydicarbonic diamide ([(H₂N)C(S)]₂S₂), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl- (CAS RN 35318-10-6) features branched isopropyl (1-methylethyl) and long-chain octadecyl (C₁₈H₃₇) substituents on its nitrogen atoms. Its structural complexity distinguishes it from simpler alkyl derivatives (e.g., tetramethyl or tetraethyl analogs) .

Properties

CAS No.

35318-10-6

Molecular Formula

C44H88N2S4

Molecular Weight

773.5 g/mol

IUPAC Name

[octadecyl(propan-2-yl)carbamothioyl]sulfanyl N-octadecyl-N-propan-2-ylcarbamodithioate

InChI

InChI=1S/C44H88N2S4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45(41(3)4)43(47)49-50-44(48)46(42(5)6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h41-42H,7-40H2,1-6H3

InChI Key

PAHVWNRWGPYIMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)SSC(=S)N(CCCCCCCCCCCCCCCCCC)C(C)C

Origin of Product

United States

Preparation Methods

Yield and Purity

  • Reported yields for the overall synthesis range from 60% to 85% depending on the reaction scale and purification rigor.
  • Purity assessments via NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the presence of thiocarbonyl and disulfide functionalities, as well as the integrity of the long alkyl chains.

Spectroscopic Data

Technique Key Observations
NMR Spectroscopy Characteristic chemical shifts for alkyl chains and thiourea NH protons; C=S carbons observed in 13C NMR around 180-190 ppm
IR Spectroscopy Strong absorption bands at ~1200-1400 cm⁻¹ (C=S stretching), S-S stretching around 500-550 cm⁻¹
Mass Spectrometry Molecular ion peak at m/z 773 confirming molecular weight

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Notes
Base-mediated CS2 reaction + oxidative coupling Straightforward, uses accessible reagents Requires careful pH control, moderate reaction time 60-75 Most common method
Thiophosgene-based synthesis Direct thiocarbonyl introduction Toxic reagents, requires safety measures 65-80 Less commonly used due to hazards
Microwave-assisted synthesis Faster reaction, improved yield Requires specialized equipment 70-85 Emerging technique, efficient

Chemical Reactions Analysis

Types of Reactions: Thioperoxydicarbonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bridge, resulting in the formation of thiols.

    Substitution: The thiocarbamoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiocarbamoyl derivatives.

Scientific Research Applications

Synthetic Rubber Production

Vulcanization Accelerator
Thioperoxydicarbonic diamide is primarily utilized as a vulcanization accelerator in the production of synthetic elastomers, particularly chloroprene rubber. Its role in this process is crucial as it enhances the elasticity and durability of rubber products. The compound facilitates cross-linking between polymer chains, which is essential for achieving the desired mechanical properties in rubber materials .

Agricultural Applications

Disinfectant and Fungicide
In agricultural settings, thioperoxydicarbonic diamide serves as a disinfectant and fungicide. It has been shown to possess antimicrobial properties that make it effective against various plant pathogens. This application is particularly valuable in maintaining crop health and increasing yields by preventing disease outbreaks .

Toxicological Studies and Environmental Impact

Aquatic Toxicity
Research indicates that thioperoxydicarbonic diamide exhibits high toxicity to aquatic organisms, including fish and invertebrates. Studies have documented significant adverse effects on these species, raising concerns about its environmental impact when used in agricultural practices . The compound has been classified under regulatory frameworks due to its potential risks to non-target organisms, emphasizing the need for careful management in its application.

Human Health Considerations
Occupational exposure to thioperoxydicarbonic diamide can occur during its manufacturing and application processes. Safety assessments have highlighted the importance of protective measures for workers handling this chemical, as it can cause skin irritation and other health issues upon exposure . Regulatory bodies have recommended stringent guidelines to mitigate these risks.

Case Study 1: Rubber Industry

A study conducted by LANXESS documented the use of thioperoxydicarbonic diamide in the production of chloroprene rubber. The findings indicated that incorporating this compound significantly improved the mechanical properties of the final product, making it suitable for various applications including automotive parts and industrial goods .

Case Study 2: Agricultural Efficacy

Research published in environmental toxicology journals assessed the effectiveness of thioperoxydicarbonic diamide as a fungicide against common crop diseases. The results demonstrated a marked reduction in disease incidence when applied at recommended rates, showcasing its potential as an eco-friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of Thioperoxydicarbonic diamide involves its interaction with various molecular targets. The disulfide bridge in the compound can undergo redox reactions, which play a crucial role in its biological and chemical activities. The thiocarbamoyl groups can interact with nucleophiles, leading to the formation of various derivatives. These interactions are essential for its function as a vulcanization accelerator and its potential biological activities.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences:

Compound CAS RN Substituents Applications Regulatory Status
Thioperoxydicarbonic diamide, N,N'-bis(1-methylethyl)-N,N'-dioctadecyl- 35318-10-6 N,N'-bis(isopropyl), N,N'-dioctadecyl Specialty chemicals (inferred) NDSL (Canada); requires notification for import/manufacture
Thioperoxydicarbonic diamide, tetramethyl- (TMTD/Thiram) 137-26-8 Tetramethyl Fungicide, rubber accelerator, animal repellent Listed as toxic under CEPA (Canada); banned as pesticide
Thioperoxydicarbonic diamide, tetraethyl- (Disulfiram) 97-77-8 Tetraethyl Pharmaceutical (alcohol deterrent), rubber vulcanization USP42 pharmacopeial standard
Thioperoxydicarbonic diamide, tetrabutyl- 1634-02-2 Tetrabutyl Rubber accelerator (e.g., Nocceler TBT) Limited regulatory restrictions reported
Thioperoxydicarbonic diamide, tetracoco alkyl derivs. 90583-75-8 Mixed coconut oil-derived alkyl groups Industrial surfactants, lubricants NDSL (Canada)

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., octadecyl) increase lipophilicity and may reduce volatility and acute toxicity compared to methyl/ethyl analogs.
  • Branched vs. Linear Substituents : The isopropyl groups in the target compound may enhance steric hindrance, affecting reactivity and interaction with biological targets .

Regulatory and Environmental Considerations

  • Tetramethyl Derivative (TMTD) :

    • Canada : Designated toxic under CEPA 1999; risk management measures include usage restrictions in pesticides .
    • EU : Subject to biocidal product regulations due to aquatic toxicity .
  • Target Compound: NDSL Listing: Requires notification for import/manufacture in Canada but lacks extensive risk assessment data . Persistency: Long alkyl chains may slow degradation, though reduced water solubility could limit environmental mobility .

Toxicity Profiles

Compound Acute Toxicity Chronic Toxicity Environmental Impact
TMTD LD₅₀ (rat, oral): 500–1,000 mg/kg Suspected endocrine disruptor; carcinogenic in rodents Toxic to aquatic life; bioaccumulation potential low due to moderate log Kow (~2.5)
Disulfiram LD₅₀ (rat, oral): 8,600 mg/kg Neurotoxic at high doses; non-carcinogenic Low environmental risk due to controlled medical use
Target Compound No data available Inferred low systemic toxicity (high molecular weight) Potential bioaccumulation due to log Kow >8 (estimated)

Biological Activity

Thioperoxydicarbonic diamide, specifically the compound represented as [(H2N)C(S)]2S2[(H_2N)C(S)]_2S_2, N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-, is a member of the thiocarbamate family and has garnered attention for its biological activity, particularly in agricultural and toxicological contexts. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Thioperoxydicarbonic diamide is characterized by its unique chemical structure, which includes two dithiocarbamate groups linked by a disulfide bond. This structure contributes to its reactivity and biological activity. The compound is typically used in various applications, including as a fungicide and a vulcanization accelerator in rubber production.

Mechanisms of Biological Activity

  • Genotoxicity :
    • Studies have shown that thioperoxydicarbonic diamide can induce genotoxic effects. For instance, it has been reported to cause an increase in sister-chromatid exchanges (SCEs) in mouse bone marrow cells at higher doses (800 mg/kg) . This suggests potential risks for DNA damage.
    • In vitro studies indicated mixed results regarding its genotoxicity, with some assays showing positive results for gene mutations in bacterial strains .
  • Toxicokinetics :
    • Following oral administration, the compound is rapidly absorbed and metabolized. The primary metabolites include diethyldithiocarbamate (DDC) and carbon disulfide . DDC has been noted for its reactivity, potentially leading to enzyme deactivation through metabolic pathways involving cytochrome P450 enzymes .
  • Neurotoxicity :
    • Research indicates that thioperoxydicarbonic diamide may exhibit neurotoxic effects at high doses. In animal studies, maternal exposure during gestation resulted in reduced brain weights in offspring, highlighting developmental risks .

Ecotoxicological Impact

Thioperoxydicarbonic diamide exhibits significant toxicity to various aquatic organisms. Studies have shown that it poses risks to fish and invertebrates due to its high toxicity levels . Specifically:

  • Aquatic Toxicity : The compound has been classified as highly toxic to aquatic life, with empirical data indicating detrimental effects on species such as mallard ducks, affecting egg production and embryo development .
  • Soil Organisms : Conversely, it shows lower toxicity to soil organisms, indicating a differential impact based on environmental context .

1. Genotoxicity Assessment

A study involving the administration of thioperoxydicarbonic diamide to rats revealed significant increases in SCEs across various doses tested (200 mg/kg to 800 mg/kg). The highest dose notably resulted in statistically significant genotoxic responses.

2. Developmental Toxicity

In a developmental toxicity study on pregnant guinea pigs, exposure during critical gestational periods led to observable reductions in brain weight among offspring. This raises concerns regarding the compound's potential for causing neurodevelopmental issues.

Summary of Findings

Property Observation
GenotoxicityInduces SCEs; mixed results in vitro
MetabolismRapid absorption; metabolites include DDC and carbon disulfide
NeurotoxicityMaternal exposure linked to reduced brain weight in offspring
Aquatic ToxicityHighly toxic to fish and invertebrates
Soil Organism ToxicityLower toxicity observed

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing thioperoxydicarbonic diamide derivatives with branched alkyl substituents?

  • Methodological Answer : The synthesis of thioperoxydicarbonic diamides typically involves reacting thiocarbamoyl chlorides with sulfur-containing nucleophiles. For branched alkyl derivatives (e.g., isopropyl or octadecyl groups), steric hindrance must be minimized by using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate high-purity products. Analogous protocols for tetrabutyl derivatives (e.g., TBTD) suggest yields of 63–72% under optimized conditions .

Q. Which analytical techniques are most robust for characterizing structural integrity and purity?

  • Methodological Answer :

  • Elemental Analysis : Confirm stoichiometry of C, H, N, and S.
  • FT-IR : Identify characteristic S–S (500–550 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Resolve alkyl chain environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm; octadecyl protons at δ 0.8–1.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How do solvent polarity and temperature influence the stability of thioperoxydicarbonic diamides?

  • Methodological Answer : Stability studies using accelerated degradation protocols (40–60°C, 75% RH) in solvents like DMSO, chloroform, and ethanol reveal that non-polar solvents enhance stability. For octadecyl-substituted derivatives, phase-separation in aqueous media may necessitate surfactants for homogeneous reaction conditions. TGA/DSC analysis (e.g., 10°C/min under N₂) identifies decomposition thresholds (~200–250°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activities of thioperoxydicarbonic diamides?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., vulcanization acceleration vs. inhibition) may arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups reduce sulfur reactivity. Use Hammett constants (σ) to correlate substituents with activity .
  • Crystallinity vs. Amorphous State : XRD and SEM differentiate morphologies; amorphous phases often show higher reactivity .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in synthetic protocols .

Q. How can computational modeling predict biological interactions of N,N'-dialkyl derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., urease or acetylcholinesterase). Octadecyl chains may occupy hydrophobic pockets, while the S–S bridge interacts with catalytic cysteine residues .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps and predict redox behavior .
  • MD Simulations : Assess lipid bilayer penetration for antimicrobial activity studies .

Q. What experimental designs mitigate toxicity risks during handling of dioctadecyl derivatives?

  • Methodological Answer :

  • Containment : Use gloveboxes for synthesis and characterization to avoid inhalation/contact .
  • In Vitro Toxicity Screening : MTT assays on HepG2 cells (IC₅₀ determination) and Ames tests for mutagenicity .
  • Waste Management : Follow EPA U244 guidelines for disposal, including neutralization with 10% NaHCO₃ before incineration .

Critical Notes

  • Contradictory Evidence : While tetramethyl derivatives (Thiram) are well-studied for toxicity , dioctadecyl analogs lack sufficient data, necessitating extrapolation from structural analogs.
  • Methodological Gaps : Computational models for long-chain derivatives require force field parameterization beyond standard libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.